Binding Affinity Selectivity Profile: Moderate α5 Preference Contrasts with High-Potency Ligands L-655,708 and TB-21007
PWZ-029 exhibits a Ki of 38.8 nM at recombinant α5β3γ2 GABAA receptors (30.0 nM in a more recent Sf9 cell assay), with Ki values >300 nM at α1, α3, and α6 subtypes and 920 nM at α2, yielding an α1/α5 selectivity ratio of greater than 7.7-fold [1]. In contrast, L-655,708 displays a Ki of 0.45 nM at α5 with 50–100-fold selectivity over α1/α2/α3/α6 subtypes, while TB-21007 shows a Ki of 1.6 nM at α5 versus 16–20 nM at α1/α2/α3, corresponding to approximately 10–12-fold selectivity . PWZ-029's considerably lower absolute affinity (86-fold lower at α5 than L-655,708) and narrower selectivity window represent a distinct binding phenotype within the imidazobenzodiazepine series, with implications for the degree of α5 receptor occupancy achievable at behaviorally active doses [1].
| Evidence Dimension | Binding affinity (Ki) at recombinant human GABAA αxβ3γ2 receptors and α5 selectivity ratio |
|---|---|
| Target Compound Data | PWZ-029: α5 Ki = 38.8 nM (30.0 nM Sf9); α1 Ki >300 nM; α2 Ki = 920 nM; α3 Ki >300 nM; α1/α5 selectivity >7.7-fold |
| Comparator Or Baseline | L-655,708: α5 Ki = 0.45 nM, α1/α5 selectivity 50–100-fold; TB-21007: α5 Ki = 1.6 nM, α1 Ki = 20 nM, α2 Ki = 16 nM, α3 Ki = 20 nM, selectivity ~10–12-fold |
| Quantified Difference | PWZ-029 α5 affinity is 86-fold lower than L-655,708 and 24-fold lower than TB-21007; α1/α5 selectivity is 6–13× narrower than L-655,708 and approximately 1.3–1.6× narrower than TB-21007 |
| Conditions | [3H]flumazenil displacement assay using recombinant human GABAA receptors (αxβ3γ2) expressed in Xenopus oocytes or transiently transfected Sf9 insect cells |
Why This Matters
Researchers seeking an α5 ligand with moderate rather than extreme binding potency—to avoid ceiling occupancy effects or enable finer dose-response characterization at α5—should select PWZ-029 over high-affinity comparators such as L-655,708.
- [1] Savić MM, Clayton T, Furtmüller R, Gavrilovic I, Samardzic J, Savic S, Huck S, Sieghart W, Cook JM. Brain Res. 2008;1208:150–159. Table 1 and electrophysiology results. doi:10.1016/j.brainres.2008.02.020. View Source
